
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, also known as MPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPA is a member of the azetidine family of compounds, which are characterized by a four-membered ring structure containing a nitrogen atom. In
作用机制
The mechanism of action of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression.
Biochemical and Physiological Effects:
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in lab experiments is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. One limitation of using 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
未来方向
There are several future directions for research on 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, including further studies on its mechanism of action and potential therapeutic applications. One area of research that is particularly promising is the use of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in combination with other drugs or therapies, which may enhance its effectiveness. Another area of research is the development of new synthesis methods that can improve the yield and purity of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one. Finally, there is a need for more studies on the safety and toxicity of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, particularly in animal models.
合成方法
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one can be synthesized in several ways, including the reaction of 2-methyl-2-oxazoline with ethyl phenylglyoxylate, followed by the reaction with sodium methoxide. Another method involves the reaction of 2-methyl-2-oxazoline with ethyl phenylglyoxylate, followed by the reaction with sodium hydride and then with methyl iodide. The yield of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one can be improved by using a palladium-catalyzed coupling reaction between 3-bromoanisole and propargyl alcohol.
科学研究应用
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a key factor in many diseases, and 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have anti-inflammatory properties. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3-methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-12(15)14-9-13(10-14,16-2)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLABXCSBRMHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

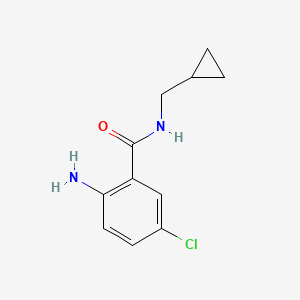
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
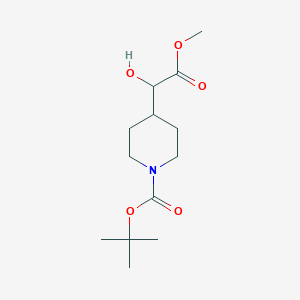
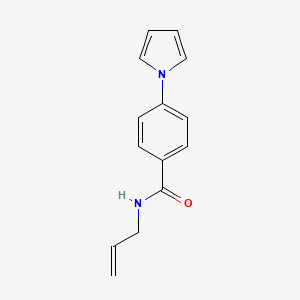

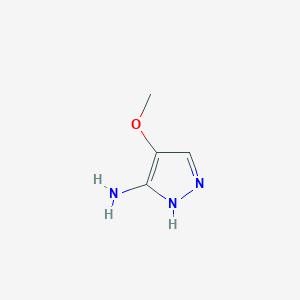
![6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2434414.png)

![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

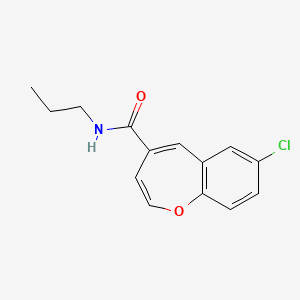
![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)

![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2434423.png)